molecular formula C10H14ClNO2 B14010995 Phenol,4-(2-morpholinyl)-,HCl

Phenol,4-(2-morpholinyl)-,HCl

Cat. No.: B14010995
M. Wt: 215.67 g/mol
InChI Key: HVZPXSUOCOCEOQ-UHFFFAOYSA-N
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Description

Phenol, 4-(2-morpholinyl)-, hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68. It is a derivative of phenol, where the phenol group is substituted with a morpholine ring at the 4-position, and it is present as a hydrochloride salt .

Preparation Methods

The synthesis of Phenol, 4-(2-morpholinyl)-, hydrochloride typically involves the reaction of 4-chlorophenol with morpholine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Chemical Reactions Analysis

Phenol, 4-(2-morpholinyl)-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free base.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Phenol, 4-(2-morpholinyl)-, hydrochloride has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 4-(2-morpholinyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with various enzymes and receptors, while the morpholine ring can enhance its solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Phenol, 4-(2-morpholinyl)-, hydrochloride can be compared with other similar compounds, such as:

    Phenol, 4-(2-piperidinyl)-, hydrochloride: Similar structure but with a piperidine ring instead of a morpholine ring.

    Phenol, 4-(2-pyrrolidinyl)-, hydrochloride: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

    Phenol, 4-(2-piperazinyl)-, hydrochloride: Similar structure but with a piperazine ring instead of a morpholine ring.

The uniqueness of Phenol, 4-(2-morpholinyl)-, hydrochloride lies in the presence of the morpholine ring, which imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

4-morpholin-2-ylphenol;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c12-9-3-1-8(2-4-9)10-7-11-5-6-13-10;/h1-4,10-12H,5-7H2;1H

InChI Key

HVZPXSUOCOCEOQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)O.Cl

Origin of Product

United States

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